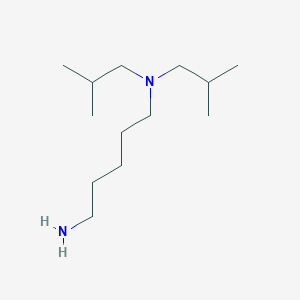
5-(Diisobutylamino)amylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Diisobutylamino)amylamine is an organic compound with the chemical formula C13H30N2. It consists of a five-carbon alkyl chain linked to an amino chain containing a diisobutylamino group . This compound is known for its strong alkalinity and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
5-(Diisobutylamino)amylamine is typically synthesized by reacting diisobutylamine with 1-bromopentane. The reaction involves the nucleophilic substitution of the bromine atom by the amine group, resulting in the formation of the desired compound . The reaction is usually carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize efficiency and minimize waste. The compound is then purified using standard techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
5-(Diisobutylamino)amylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
科学研究应用
5-(Diisobutylamino)amylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 5-(Diisobutylamino)amylamine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers. It can also form hydrogen bonds with other molecules, influencing their structure and function. The specific pathways and targets depend on the context of its use in research or industrial applications .
相似化合物的比较
Similar Compounds
Diisobutylamine: A related compound with similar chemical properties but lacking the additional alkyl chain.
Amylamine: Another related compound with a simpler structure and different reactivity.
Uniqueness
5-(Diisobutylamino)amylamine is unique due to its specific structure, which combines the properties of both diisobutylamine and amylamine. This unique combination allows it to participate in a wider range of chemical reactions and makes it valuable in various applications .
属性
IUPAC Name |
N',N'-bis(2-methylpropyl)pentane-1,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30N2/c1-12(2)10-15(11-13(3)4)9-7-5-6-8-14/h12-13H,5-11,14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOCHSZLPLWNJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCCCCN)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395540 |
Source


|
| Record name | 5-(Diisobutylamino)amylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209803-39-4 |
Source


|
| Record name | N1,N1-Bis(2-methylpropyl)-1,5-pentanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209803-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Diisobutylamino)amylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
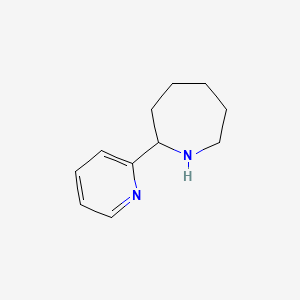
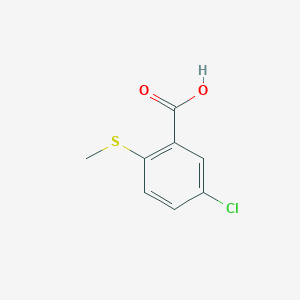
![1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid](/img/structure/B1308711.png)

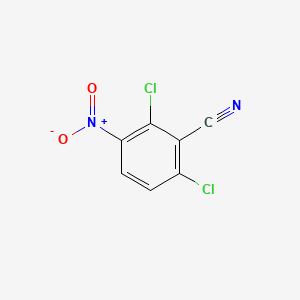
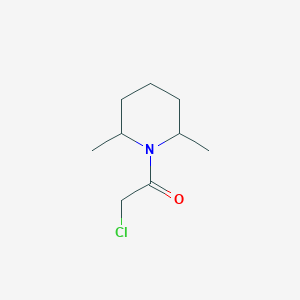
![5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1308727.png)
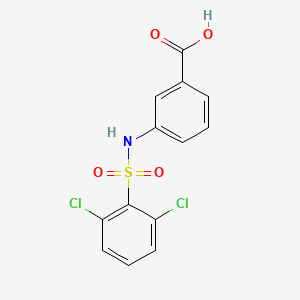
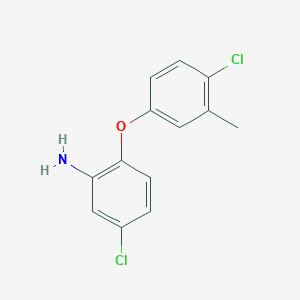
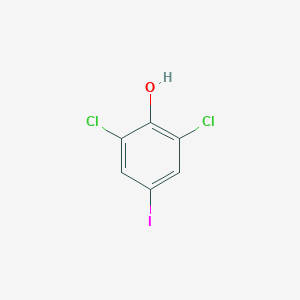
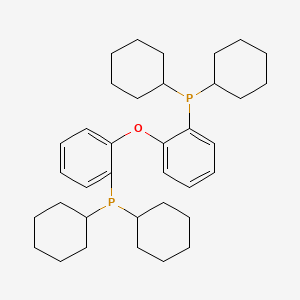
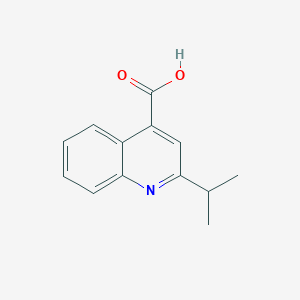

![3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanenitrile](/img/structure/B1308755.png)
